N-Boc-D-cyclohexylglycine-d11
CAS No.:
Cat. No.: VC0207684
Molecular Formula: C₁₃H₁₂D₁₁NO₄
Molecular Weight: 268.39
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₃H₁₂D₁₁NO₄ |
|---|---|
| Molecular Weight | 268.39 |
Introduction
Chemical Structure and Properties
N-Boc-D-cyclohexylglycine-d11 is characterized by a D-cyclohexylglycine core with a tert-butoxycarbonyl (Boc) protecting group on its amine nitrogen. The compound's distinctive feature is its eleven deuterium atoms incorporated throughout the cyclohexyl ring structure, replacing hydrogen atoms in the parent molecule.
Basic Chemical Information
The compound possesses the following fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂D₁₁NO₄ |
| Molecular Weight | 268.39 g/mol |
| Accurate Mass | 268.232 Da |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetic acid |
| Appearance | Off-White Solid |
| Unlabelled CAS Number | 70491-05-3 |
| SIL Type | Deuterium |
The IUPAC name reflects the R-configuration at the chiral center and specifically denotes the positions of deuterium atoms throughout the cyclohexyl ring structure .
Structural Identifiers
For computational and database purposes, the compound can be identified using the following structural notations:
| Identifier Type | Notation |
|---|---|
| SMILES | [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(C@@HC(=O)O)C([2H])([2H])C1([2H])[2H] |
| InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D |
| PubChem CID | 163285628 |
These notation systems provide unambiguous ways to represent the compound's structure in chemical databases and computational chemistry applications .
Physicochemical Properties
The compound exhibits the following physicochemical characteristics:
| Property | Value |
|---|---|
| XLogP3-AA | 2.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Solubility | Chloroform, Dichloromethane, DMSO, Ethyl Acetate |
These properties influence the compound's behavior in various experimental contexts, particularly its solubility profile which is important for laboratory applications .
Research Applications
N-Boc-D-cyclohexylglycine-d11 serves valuable functions in various research contexts, with particular significance in pharmaceutical and biochemical investigations.
Pharmaceutical Development
One of the primary applications of this compound is as an intermediate in the preparation of labeled Ximelagatran, a direct thrombin inhibitor that was investigated as an anticoagulant. The deuterium labeling provides a means to track the compound through metabolic and pharmacokinetic studies .
Peptide Synthesis
The compound finds significant utility in peptide chemistry:
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As a building block in solid-phase peptide synthesis (SPPS)
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For incorporation of deuterium-labeled amino acid residues into peptides
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In structure-activity relationship studies where isotopic labeling can be advantageous
The Boc protecting group makes it particularly suitable for certain peptide synthesis strategies where orthogonal protection schemes are employed .
Analytical Applications
The deuterium labeling provides several analytical advantages:
-
Mass spectrometric differentiation from non-labeled counterparts
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Internal standardization in quantitative analyses
-
Metabolic tracing studies
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Structural elucidation through NMR studies where deuterium signals provide structural insights
These applications leverage the unique mass and spectroscopic properties conferred by the deuterium atoms .
Comparative Analysis with Related Compounds
N-Boc-D-cyclohexylglycine-d11 belongs to a family of related compounds that differ in stereochemistry, isotopic labeling, or structural features.
Structural Analogs
The table below compares N-Boc-D-cyclohexylglycine-d11 with its closest structural relatives:
| Compound Name | CAS Number | Distinctive Features | Relationship to N-Boc-D-cyclohexylglycine-d11 |
|---|---|---|---|
| N-Boc-D-cyclohexylglycine | 70491-05-3 | Non-deuterated version | Parent compound without deuterium labeling |
| N-Boc-L-cyclohexylglycine | 1246820-33-6 | L-stereochemistry | Enantiomer with opposite stereochemistry at the α-carbon |
| Boc-D-alanine | 14244-00-7 | Methyl side chain | Simpler structure with methyl instead of cyclohexyl group |
| Boc-D-phenylalanine | 1445-90-7 | Phenyl group | Contains aromatic ring instead of cyclohexyl group |
These structural relationships are important for understanding structure-activity relationships in biochemical and pharmaceutical applications .
Significance of Deuterium Labeling
The incorporation of deuterium atoms provides several advantages compared to the non-deuterated analog:
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Increased mass for mass spectrometric differentiation
-
Potential kinetic isotope effects in reaction mechanisms
-
Altered vibrational properties for spectroscopic applications
-
Use as an internal standard in quantitative analytical methods
These properties make deuterated compounds like N-Boc-D-cyclohexylglycine-d11 valuable tools in various analytical and research contexts .
| Supplier | Product Format | Additional Information |
|---|---|---|
| LGC Standards | Neat | Product Code: TRC-B646212 |
| Vulcanchem | Research grade | VCID: VC0207684 |
| Clinivex | Reference standard | Catalog Number: RCLST212646 |
| Alfa Chemistry | Research use | Isotope Science division |
These suppliers typically provide certificates of analysis and related documentation for research applications .
Product Specifications
Commercial supplies of N-Boc-D-cyclohexylglycine-d11 typically conform to the following specifications:
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High chemical purity (generally >95%)
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Confirmed deuterium incorporation at specified positions
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Spectroscopic data consistent with structure
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Supplied in various packaged quantities to suit research needs
These specifications ensure the compound's suitability for its intended research applications .
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